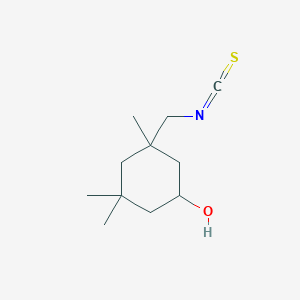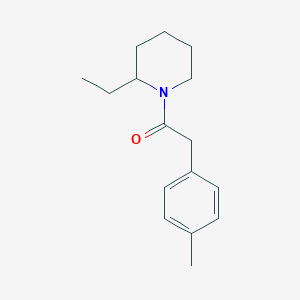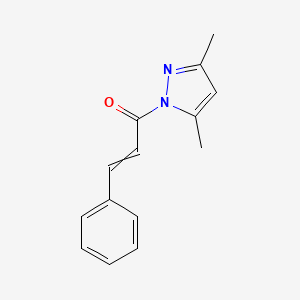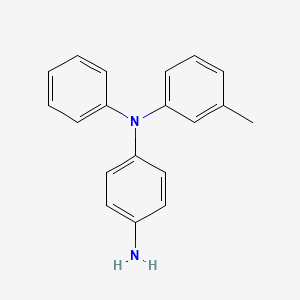
N~1~-(3-Methylphenyl)-N~1~-phenylbenzene-1,4-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~1~-(3-Methylphenyl)-N~1~-phenylbenzene-1,4-diamine is an organic compound that belongs to the class of aromatic amines. This compound is characterized by the presence of a benzene ring substituted with a phenyl group and a 3-methylphenyl group at the nitrogen atoms of the benzene-1,4-diamine structure. It is commonly used in various chemical and industrial applications due to its unique properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-Methylphenyl)-N~1~-phenylbenzene-1,4-diamine typically involves the reaction of benzene-1,4-diamine with 3-methylphenyl and phenyl substituents. One common method is the Friedel-Crafts alkylation reaction, where benzene-1,4-diamine is reacted with 3-methylphenyl chloride and phenyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl~3~). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
In industrial settings, the production of N1-(3-Methylphenyl)-N~1~-phenylbenzene-1,4-diamine is often scaled up using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product. The use of automated systems also reduces the risk of human error and enhances safety during the production process.
化学反応の分析
Types of Reactions
N~1~-(3-Methylphenyl)-N~1~-phenylbenzene-1,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) and sodium borohydride (NaBH~4~) are often used.
Substitution: Electrophilic substitution reactions typically require catalysts such as sulfuric acid (H~2~SO~4~) or aluminum chloride (AlCl~3~).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzene derivatives depending on the substituent introduced.
科学的研究の応用
N~1~-(3-Methylphenyl)-N~1~-phenylbenzene-1,4-diamine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of dyes, pigments, and polymers due to its stability and reactivity.
作用機序
The mechanism of action of N1-(3-Methylphenyl)-N~1~-phenylbenzene-1,4-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
N~1~-(3-Methylphenyl)-N~1~-phenylbenzene-1,4-diamine can be compared with other similar compounds, such as:
N~1~-(4-Methylphenyl)-N~1~-phenylbenzene-1,4-diamine: Similar structure but with a different position of the methyl group.
N~1~-(3-Methylphenyl)-N~1~-(4-methoxyphenyl)benzene-1,4-diamine: Contains a methoxy group instead of a phenyl group.
N~1~-(3-Methylphenyl)-N~1~-(3-chlorophenyl)benzene-1,4-diamine: Contains a chlorine atom instead of a phenyl group.
The uniqueness of N1-(3-Methylphenyl)-N~1~-phenylbenzene-1,4-diamine lies in its specific substitution pattern, which can influence its reactivity and properties, making it suitable for particular applications in research and industry.
特性
CAS番号 |
201802-12-2 |
|---|---|
分子式 |
C19H18N2 |
分子量 |
274.4 g/mol |
IUPAC名 |
4-N-(3-methylphenyl)-4-N-phenylbenzene-1,4-diamine |
InChI |
InChI=1S/C19H18N2/c1-15-6-5-9-19(14-15)21(17-7-3-2-4-8-17)18-12-10-16(20)11-13-18/h2-14H,20H2,1H3 |
InChIキー |
GVWZYOHRSTWNNF-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[(5,6-Dihydronaphthalen-2-yl)oxy]methyl}naphthalene](/img/structure/B12570461.png)


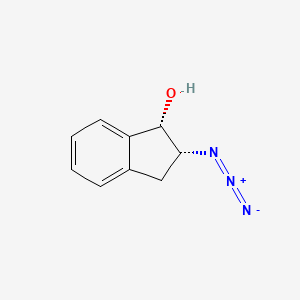
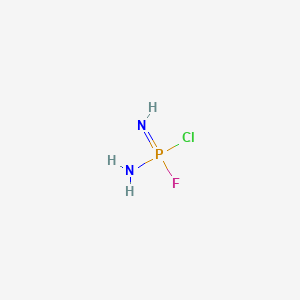
![6-[4-(Diethylamino)phenyl]-3,4-diphenyl-2H-pyran-2-one](/img/structure/B12570502.png)

![2-[(4S,5R)-8-chloro-7-methoxy-3-methyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-4-yl]ethanol](/img/structure/B12570526.png)
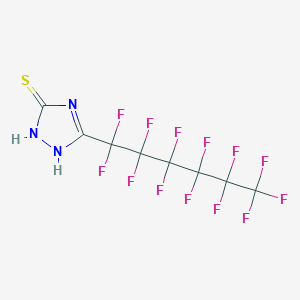
![methyl 2-amino-7-methyl-4-(4-nitrophenyl)-5-oxo-6-(2-phenylethyl)-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B12570534.png)
![7-Oxabicyclo[4.1.0]heptane-2-carboxylic acid](/img/structure/B12570545.png)
